N-{8-cyano-1,4-dioxaspiro[4.5]decan-8-yl}-3-ethoxybenzamide
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Overview
Description
N-{8-cyano-1,4-dioxaspiro[4.5]decan-8-yl}-3-ethoxybenzamide is a chemical compound with the molecular formula C18H22N2O4. This compound is characterized by its unique spirocyclic structure, which includes a cyano group and an ethoxybenzamide moiety. The presence of the spirocyclic structure imparts unique chemical and physical properties to the compound, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{8-cyano-1,4-dioxaspiro[4.5]decan-8-yl}-3-ethoxybenzamide typically involves the following steps:
Formation of the Spirocyclic Intermediate: The spirocyclic intermediate, 1,4-dioxaspiro[4.5]decan-8-one, can be synthesized through the reaction of cyclohexanone with ethylene glycol in the presence of an acid catalyst.
Introduction of the Cyano Group: The cyano group is introduced via a nucleophilic substitution reaction using a suitable cyanating agent such as sodium cyanide or potassium cyanide.
Formation of the Benzamide Moiety: The final step involves the reaction of the cyano-substituted spirocyclic intermediate with 3-ethoxybenzoic acid in the presence of a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired benzamide compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity, including the use of continuous flow reactors and automated synthesis equipment.
Chemical Reactions Analysis
Types of Reactions
N-{8-cyano-1,4-dioxaspiro[4.5]decan-8-yl}-3-ethoxybenzamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyano group, using nucleophiles such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium cyanide in aqueous or alcoholic medium.
Major Products Formed
Oxidation: Oxidized derivatives such as carboxylic acids or ketones.
Reduction: Reduced derivatives such as amines or alcohols.
Substitution: Substituted derivatives with various functional groups replacing the cyano group.
Scientific Research Applications
N-{8-cyano-1,4-dioxaspiro[4.5]decan-8-yl}-3-ethoxybenzamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-{8-cyano-1,4-dioxaspiro[4.5]decan-8-yl}-3-ethoxybenzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions.
Comparison with Similar Compounds
Similar Compounds
1,4-Dioxaspiro[4.5]decan-8-one: A precursor in the synthesis of N-{8-cyano-1,4-dioxaspiro[4.5]decan-8-yl}-3-ethoxybenzamide.
1,4-Dioxaspiro[4.5]decan-8-ol: Another related compound with similar spirocyclic structure.
Uniqueness
This compound is unique due to the presence of both the cyano group and the ethoxybenzamide moiety, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific research applications.
Properties
IUPAC Name |
N-(8-cyano-1,4-dioxaspiro[4.5]decan-8-yl)-3-ethoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O4/c1-2-22-15-5-3-4-14(12-15)16(21)20-17(13-19)6-8-18(9-7-17)23-10-11-24-18/h3-5,12H,2,6-11H2,1H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSTRGNIGCUEMJQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1)C(=O)NC2(CCC3(CC2)OCCO3)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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